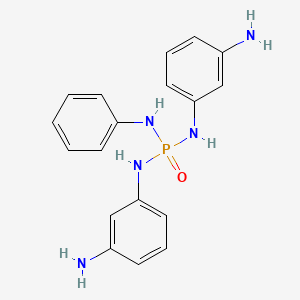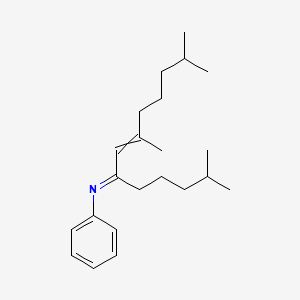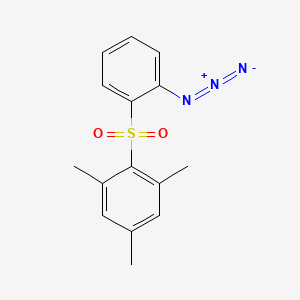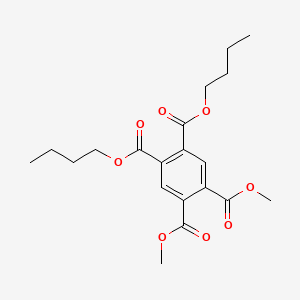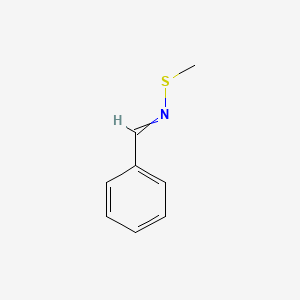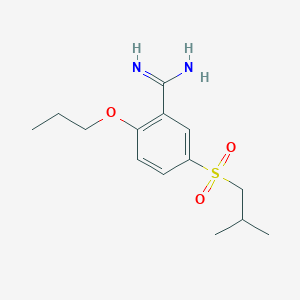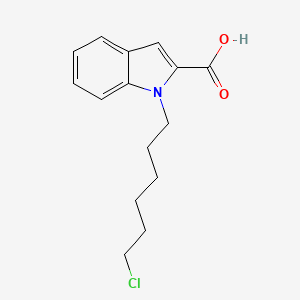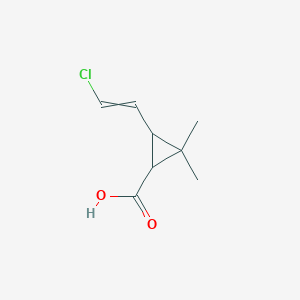
3-(2-Chloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid is an organic compound with the molecular formula C8H11ClO2. It is a cyclopropane derivative with a chloroethenyl group and a carboxylic acid functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with chloroethylene under specific conditions to introduce the chloroethenyl group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Chloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The chloroethenyl group can be reduced to form ethyl derivatives.
Substitution: The chlorine atom in the chloroethenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of ethyl-substituted cyclopropane derivatives.
Substitution: Formation of azido or cyano derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Chloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Pesticide Development: Its derivatives are explored for their potential as insecticides and herbicides.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 3-(2-Chloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The chloroethenyl group can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of specific enzymes or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethylcyclopropanecarboxylic acid: Lacks the chloroethenyl group, making it less reactive in certain chemical reactions.
3-(2-Bromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness
3-(2-Chloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid is unique due to the presence of the chloroethenyl group, which imparts distinct chemical reactivity and potential for diverse applications in various fields .
Eigenschaften
CAS-Nummer |
60310-82-9 |
|---|---|
Molekularformel |
C8H11ClO2 |
Molekulargewicht |
174.62 g/mol |
IUPAC-Name |
3-(2-chloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H11ClO2/c1-8(2)5(3-4-9)6(8)7(10)11/h3-6H,1-2H3,(H,10,11) |
InChI-Schlüssel |
OTIZHBRWDXPZIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C1C(=O)O)C=CCl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B14594308.png)
